Isobutylidenediurea

Description

Properties

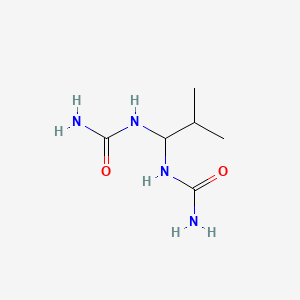

IUPAC Name |

[1-(carbamoylamino)-2-methylpropyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c1-3(2)4(9-5(7)11)10-6(8)12/h3-4H,1-2H3,(H3,7,9,11)(H3,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHMNFAUXJAINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(NC(=O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Record name | ISOBUTYLIDENEDIUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027614 | |

| Record name | Isobutylidene diurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

WHITE CRYSTALS. | |

| Record name | ISOBUTYLIDENEDIUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.2 | |

| Record name | ISOBUTYLIDENEDIUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.55 g/cm³ | |

| Record name | ISOBUTYLIDENEDIUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6104-30-9 | |

| Record name | IBDU | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6104-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylidene diurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N''-(2-methylpropylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutylidene diurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N''-(isobutylidene)diurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLDIUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20K1225668 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYLIDENEDIUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

195-205 °C | |

| Record name | ISOBUTYLIDENEDIUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Reaction Mechanism of Isobutylidenediurea (IBDU)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isobutylidenediurea (IBDU) is a condensation product of urea and isobutyraldehyde, widely utilized as a slow-release nitrogen fertilizer. Its efficacy stems from its low water solubility, ensuring a gradual release of nitrogen into the soil through hydrolysis.[1][2] This technical guide provides a comprehensive examination of the synthesis reaction mechanism of IBDU, detailing the underlying chemical pathways, experimental protocols for its formation under various catalytic conditions, and a summary of key quantitative data. The content is tailored for professionals in chemical research and development, offering in-depth insights into the kinetics, catalysis, and process parameters governing IBDU production.

Core Synthesis Reaction

The formation of this compound is a condensation reaction where two molar equivalents of urea react with one molar equivalent of isobutyraldehyde to produce one molecule of IBDU and one molecule of water.[1] The reaction is exothermic in nature.[3]

Overall Reaction Equation: (CH₃)₂CHCHO + 2 OC(NH₂)₂ → (CH₃)₂CHCH{NHC(O)NH₂}₂ + H₂O (Isobutyraldehyde + 2 Urea → this compound + Water)

Proposed Reaction Mechanisms

The synthesis of IBDU can be effectively carried out under both acidic and alkaline (or near-neutral) conditions. The catalytic environment dictates the specific reaction pathway, primarily by influencing the activation of the isobutyraldehyde electrophile.

Acid-Catalyzed Mechanism

Under acidic conditions, the carbonyl oxygen of isobutyraldehyde is protonated, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the weakly basic nitrogen atom of urea. The reaction proceeds through a hemiaminal-like intermediate, which then dehydrates to form a highly reactive N-acylimine intermediate (resonance-stabilized). This intermediate is rapidly attacked by a second urea molecule, and subsequent deprotonation yields the final IBDU product.

Caption: Acid-catalyzed pathway for IBDU synthesis.

Alkaline or Near-Neutral Mechanism

In alkaline or near-neutral conditions, the reaction is initiated by the direct nucleophilic attack of a urea molecule on the carbonyl carbon of isobutyraldehyde, forming a hemiaminal intermediate.[4] This intermediate subsequently eliminates a molecule of water to form the key N-acylimine intermediate. The formation of this intermediate is the rate-limiting step. A second urea molecule then adds to the electrophilic carbon of the imine, and a final protonation step (abstracting a proton from the solvent) yields IBDU.[4] This pathway is often facilitated by additives that manage the phase differences between the aqueous urea solution and the organic isobutyraldehyde.[3][5]

Caption: Alkaline/near-neutral pathway for IBDU synthesis.

Experimental Protocols and Process Parameters

The synthesis of IBDU can be achieved through several methodologies, distinguished by their catalytic systems and reaction conditions.

Protocol 1: Alkaline pH Synthesis with Emulsifier and Accelerator

This method addresses the immiscibility of the organic isobutyraldehyde and the aqueous urea solution by using an emulsifier and a reaction accelerator at an alkaline pH.[3]

-

Methodology:

-

An aqueous solution of urea is prepared with a concentration ranging from 40% to 80% by weight.[3]

-

A collagen-derived protein emulsifier (1-10% by weight) and a polyvalent inorganic ammonium salt accelerator (0.5-10% by weight) are added to the urea solution.[3]

-

The mixture is heated to a temperature exceeding 40°C (e.g., 55°C) with vigorous agitation.[3]

-

A stoichiometric amount of isobutyraldehyde (approximately 1 mole per 2 moles of urea) is added to the heated aqueous medium.[3]

-

The exothermic reaction proceeds, raising the temperature to 65-100°C. The reaction mass transforms from a creamy texture to a soft solid within minutes.[3]

-

The reaction is typically complete within 2 to 15 minutes.[3]

-

The resulting solid product is dried and processed to the desired particle size.[3]

-

Protocol 2: Phase Transfer Catalysis Synthesis

This modern approach utilizes a phase transfer catalyst (PTC) to facilitate the reaction between the two immiscible phases, enabling a highly efficient, one-pot synthesis at lower temperatures.[5]

-

Methodology:

-

An aqueous solution of urea is prepared, typically containing 50% to 85% urea by weight.[5]

-

A phase transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), is added. The molar ratio of the PTC to isobutyraldehyde may range from 0.005 to 0.05.[5]

-

Isobutyraldehyde is added to the urea solution.

-

The reaction is maintained at a controlled temperature, preferably between 20°C and 60°C (e.g., 40°C), under atmospheric pressure.[5]

-

The reaction proceeds to a high yield (e.g., 96%) in a short time.[5]

-

The solid IBDU product precipitates from the solution and is collected by filtration. The PTC remains in the aqueous layer.[5]

-

Protocol 3: Acid-Catalyzed Synthesis

While less common for pure IBDU fertilizer production, acid catalysis is a fundamental method for reacting aldehydes with urea, particularly in the context of creating urea-aldehyde resins.[6][7][8]

-

Methodology:

-

Urea, isobutyraldehyde, and potentially other aldehydes like formaldehyde are mixed in an aqueous medium.[7]

-

A strong acid, such as sulfuric acid, is added as a catalyst.[7][8]

-

The reaction mixture is heated to initiate and sustain the condensation reaction.

-

The reaction is allowed to proceed until the desired degree of condensation or product yield is achieved.

-

The resulting product is then neutralized, dried, and processed.

-

Quantitative Data Summary

The following table summarizes and compares the key quantitative parameters from the described synthesis protocols.

| Parameter | Protocol 1: Alkaline/Emulsifier | Protocol 2: Phase Transfer Catalyst | Protocol 3: Acid Catalyst |

| Catalyst/Additive | Collagen-derived emulsifier (1-10% w/w), Inorganic ammonium salt (0.5-10% w/w) | Quaternary ammonium salt (e.g., benzyltriethylammonium chloride) | Strong acid (e.g., H₂SO₄) |

| pH | 7.0 - 9.0[3] | Not specified, likely near neutral | Acidic[6][7][8] |

| Reactant Ratio (Urea:Isobutyraldehyde) | Approx. 2:1 (stoichiometric)[3] | Approx. 2:1 (stoichiometric) | Varies (e.g., 1:3.6 in related resin synthesis)[7][8] |

| Urea Concentration | 40 - 80% in water[3] | 50 - 85% in water[5] | Aqueous solution[9] |

| Temperature | Initiate >40°C, exothermic rise to 65-100°C[3] | 20 - 60°C (e.g., 40°C)[5] | Elevated temperatures |

| Reaction Time | 2 - 15 minutes[3] | Short[5] | Varies |

| Yield | Substantially complete reaction[3] | High (e.g., ~96%)[5] | High (e.g., 76.5% in related resin synthesis)[7][8] |

| Product Form | Granular solid or amorphous paste[3] | White solid[5] | Solid resin[7] |

General Manufacturing Workflow

The industrial production of IBDU generally follows a series of core steps, from raw material mixing to final product packaging. The specific equipment and conditions may vary based on the chosen synthesis protocol.

Caption: A generalized workflow for the industrial manufacturing of IBDU.

Conclusion

The synthesis of this compound from urea and isobutyraldehyde is a robust condensation reaction that can be effectively controlled through various catalytic strategies. The reaction mechanism hinges on the formation of a critical N-acylimine intermediate, whether through acid-catalyzed activation of the aldehyde or direct nucleophilic attack under alkaline/neutral conditions. Advances in catalysis, particularly the use of phase transfer catalysts, have enabled more efficient, economical, and environmentally benign production processes at lower temperatures. A thorough understanding of these mechanisms and process parameters is essential for optimizing reaction yield, product quality, and manufacturing efficiency.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbchem.net [nbchem.net]

- 3. US4062890A - Process for manufacture of isobutylidene diurea - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. WO2014016745A1 - Process for the preparation of isobutylidene diurea - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. GB1212605A - Continuous production of isobutylidene diurea - Google Patents [patents.google.com]

Chemical properties of isobutylidenediurea

An In-depth Technical Guide to the Chemical Properties of Isobutylidenediurea

This technical guide provides a comprehensive overview of the chemical properties of this compound (IBDU), targeting researchers, scientists, and professionals in drug development who may have an interest in urea derivatives and their chemical behavior.

This compound is an organic compound synthesized from the condensation reaction of isobutyraldehyde and urea.[1][2] It is primarily used as a slow-release nitrogen fertilizer in agriculture.[1]

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N,N''-(2-Methylpropane-1,1-diyl)diurea | [1] |

| Synonyms | Isodur, Diureidoisobutane, Isobutylenediurea | [1] |

| CAS Number | 6104-30-9 | [1] |

| Molecular Formula | C₆H₁₄N₄O₂ | [1] |

| Molar Mass | 174.204 g/mol | [1] |

| Appearance | White crystalline solid/powder | [1] |

| Melting Point | Approximately 205 °C | [3] |

| Solubility in water | Low | [1] |

| Purity (typical) | ≥ 90% |

Synthesis of this compound

The primary method for synthesizing this compound is through the condensation reaction of isobutyraldehyde with two equivalents of urea.[1] This reaction is typically carried out in an aqueous solution.

Synthesis Reaction Pathway

References

Review of isobutylidenediurea research literature

An In-Depth Technical Guide to Isobutylidenediurea (IBDU)

Introduction

This compound (IBDU) is a slow-release nitrogen fertilizer synthesized from the condensation reaction of urea and isobutyraldehyde.[1][2][3] As a derivative of urea, which is highly soluble in water, IBDU's low solubility is the primary mechanism governing its controlled-release properties.[3][4] This technical guide provides a comprehensive review of the research literature on IBDU, covering its synthesis, mechanism of action, analytical methods, and agronomic efficacy. The content is tailored for researchers, scientists, and professionals in drug development and agriculture, presenting quantitative data in structured tables and detailing experimental protocols with corresponding workflow diagrams.

Synthesis and Chemical Properties

IBDU is produced through the condensation reaction between two equivalents of urea and one equivalent of isobutyraldehyde.[3][5]

(CH₃)₂CHCHO + 2 OC(NH₂)₂ → (CH₃)₂CHCH{NHC(O)NH₂}₂ + H₂O [3][5]

The industrial manufacturing process typically involves mixing urea and isobutyraldehyde in a reactor and heating the mixture to facilitate the reaction.[5] A patented method describes carrying out this reaction in an aqueous solution of urea (40-80% by weight) at a pH between 7.0 and 9.0, in the presence of a collagen-derived protein emulsifier and an inorganic ammonium salt as a reaction accelerator.[6] The reaction is exothermic and can be performed in a batch or continuous system, such as a pipe reactor.[6] The resulting product is a granular mass that is subsequently dried.[6]

Table 1: Physicochemical Properties of this compound (IBDU)

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₆H₁₄N₄O₂ | [3] |

| Molar Mass | 174.204 g·mol⁻¹ | [3] |

| Appearance | White solid, powder, or granule | [3][7][8] |

| Total Nitrogen (N) Content | ≥31% | [7] |

| IBDU-Nitrogen (N) Content | ≥28% | [7] |

| Solubility in Water | Low (0.01-0.1 g N per 100ml water) |[7][8] |

Mechanism of Action and Nitrogen Release Kinetics

The primary mechanism for nitrogen release from IBDU is slow chemical hydrolysis in the soil, which is not dependent on microbial activity.[4][5] This characteristic makes IBDU an effective nitrogen source even in cooler soil temperatures where microbial action is limited.[4][7][8] The hydrolysis process reverses the synthesis reaction, breaking IBDU down into isobutyraldehyde and urea, which then becomes available for plant uptake.[5]

Several factors influence the rate of IBDU hydrolysis:

-

Soil Moisture: The release rate is primarily dependent on soil moisture content.[5][7][8]

-

Soil pH: Hydrolysis is faster in acidic soil conditions.[5] Conversely, one study observed that IBDU released lower amounts of nitrogen in soil with higher microbial activity and lower pH.[9]

-

Particle Size: The granule size significantly affects the dissolution rate, which in turn controls the rate of hydrolysis and nitrogen release.[10]

A 90-day incubation study compared the nitrogen release rates of several fertilizers, demonstrating the slower release profile of IBDU compared to standard urea.

Table 2: Comparison of Cumulative Nitrogen Release from Various Fertilizers (90-day Incubation)

| Fertilizer | Cumulative Nitrogen Release (%) |

|---|---|

| Urea | 89 - 100% |

| This compound (IBDU) | 59 - 94% |

| Urea-formaldehyde (UF) | 46 - 73% |

| Crotonylidene diurea (CDU) | 44 - 56% |

Source:[9]

Experimental Protocols

Analytical Determination of IBDU

The standard method for the quantitative determination of IBDU in fertilizers is High-Performance Liquid Chromatography (HPLC), as specified in standards like EN 15705.[5][11]

Methodology:

-

Sample Preparation: A representative sample of the fertilizer is obtained and prepared according to standard methods (e.g., EN 1482-2).[11]

-

Extraction: A known mass of the sample is extracted with water.[11]

-

Dilution: The extract is appropriately diluted to fall within the calibration range of the HPLC system.[11]

-

HPLC Analysis: The diluted sample is injected into an HPLC system equipped with a suitable column and detector.

-

Quantification: The concentration of IBDU is determined by comparing its peak area to that of known standards.[10]

Other analytical techniques include Fourier-Transform Infrared Spectroscopy (FTIR) for rapid identification and X-ray Diffraction (XRD) to distinguish crystalline IBDU from other polymers.[5]

Soil Incubation for Nitrogen Release Studies

Soil incubation experiments are conducted under controlled laboratory conditions to determine the nitrogen release kinetics of slow-release fertilizers like IBDU.[9][12][13]

Methodology:

-

Soil Preparation: Soil samples are collected, air-dried, and sieved. Key soil properties (pH, organic matter, microbial biomass) are often characterized before the experiment.[9][14]

-

Fertilizer Amendment: A known quantity of IBDU is thoroughly mixed with the soil samples. A control sample (no fertilizer) and a positive control (e.g., urea) are also prepared.[9]

-

Incubation: The soil samples are placed in microcosms (e.g., leaching columns or jars) and incubated in an environmental chamber at a constant temperature and moisture level (e.g., 30°C, 60% water holding capacity).[9][12]

-

Leaching and Sampling: At predetermined intervals (e.g., 7, 15, 30, 60, 90 days), the samples are leached with a salt solution (e.g., 0.01 M CaCl₂) to extract the mineralized nitrogen (NH₄⁺-N and NO₃⁻-N).[9]

-

Chemical Analysis: The leachate is collected and analyzed for ammonium and nitrate concentrations using colorimetric or ion chromatography methods.

-

Data Modeling: The cumulative nitrogen released over time is calculated and often fitted to a kinetic model (e.g., first-order kinetics) to determine the mineralization rate constant.[9][15]

Agronomic Efficacy and Applications

Studies have demonstrated the positive impact of IBDU on crop yields compared to traditional urea fertilizers, attributed to its sustained nitrogen availability throughout the growing season.[5] Its slow-release nature also reduces the risk of nitrogen loss through leaching, offering environmental benefits.[5]

Table 3: Efficacy of IBDU in Different Crops

| Crop | Application Rate ( kg/ha ) | Yield Increase (%) vs. Urea | Study Reference |

|---|---|---|---|

| Paddy Rice | 150 | 20% | [5] |

| Wheat | 100 | 15% | [5] |

| Corn | 200 | 25% |[5] |

IBDU is widely used in turfgrass management and for ornamental plants, where consistent, long-term nutrient supply is crucial.

Table 4: Recommended Application Rates of IBDU

| Application | Rate ( kg/ha ) |

|---|---|

| Sports Turf | 300 - 450 |

| Ornamental Lawns | 300 - 400 |

| Ornamental Shrubs (Slow Growing) | 100 - 400 |

| Ornamental Shrubs (Fast Growing) | 300 - 400 |

| Ornamental Flowers | 195 - 510 |

Source:[7]

Conclusion

This compound is a well-researched slow-release nitrogen fertilizer whose performance is based on a predictable, abiotic mechanism: chemical hydrolysis. Its release is primarily governed by soil moisture and fertilizer particle size, making it a reliable nutrient source across various temperatures. Quantitative studies confirm its efficacy in improving crop yields and its suitability for specialty applications like turf and ornamentals. The standardized analytical and experimental protocols outlined in this guide provide a robust framework for further research and development in the field of controlled-release nutrient technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Release Mechanisms for Slow- and Controlled-release Fertilizers and Strategies [syfert.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. slow release fertilizer [turf.arizona.edu]

- 5. This compound (IBDU) [benchchem.com]

- 6. US4062890A - Process for manufacture of isobutylidene diurea - Google Patents [patents.google.com]

- 7. nbchem.net [nbchem.net]

- 8. grandchem.net [grandchem.net]

- 9. researchgate.net [researchgate.net]

- 10. fertilizer.org [fertilizer.org]

- 11. intertekinform.com [intertekinform.com]

- 12. Soil Incubation | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 13. ecolab.cals.cornell.edu [ecolab.cals.cornell.edu]

- 14. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isobutylidenediurea (IBDU)

CAS Number: 6104-30-9

Authored for: Researchers, Scientists, and Agricultural Professionals

Executive Summary

Isobutylidenediurea (IBDU), with CAS number 6104-30-9, is an organic compound synthesized from the condensation reaction of isobutyraldehyde and urea.[1][2] It functions primarily as a controlled-release nitrogen fertilizer in agricultural and horticultural applications.[1][3] Its efficacy stems from its very low solubility in water, which governs the slow release of nitrogen into the soil.[1][2][4] The release mechanism is predominantly chemical hydrolysis, which is influenced by soil moisture and pH, rather than microbial activity or temperature, ensuring a steady supply of nitrogen to plants over an extended period.[1][5] This guide provides a comprehensive overview of IBDU's physicochemical properties, synthesis protocols, mechanism of action, and analytical determination methods.

Physicochemical Properties

IBDU is a white crystalline solid or powder.[6][7] Its key properties are summarized in the table below, highlighting the characteristics that contribute to its function as a slow-release fertilizer, most notably its low water solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₄O₂ | [2][8] |

| Molar Mass | 174.20 g/mol | [1][2][6] |

| Appearance | White powder, granules, or crystals | [3][4][6] |

| Melting Point | 195 - 205 °C | [6][9][10] |

| Boiling Point | ~196.6 - 305.18 °C (estimates vary) | [3][9][10] |

| Density | 0.55 - 1.23 g/cm³ (estimates vary) | [1][3][6][9] |

| Water Solubility | Very low; 0.2 g/100mL (2.0 g/L) at 20°C | [6][10] |

| Nitrogen Content | ~31 - 32% | [1][4] |

| LogP (Octanol/Water) | -0.9 | [6] |

| pKa (Strongest Acidic) | 14.56 (Predicted) | [11] |

Synthesis and Analytical Protocols

Synthesis of this compound

IBDU is produced via the condensation reaction of one mole of isobutyraldehyde with two moles of urea, forming IBDU and water.[1][2]

(CH₃)₂CHCHO + 2 OC(NH₂)₂ → (CH₃)₂CHCH{NHC(O)NH₂}₂ + H₂O [1][2]

Industrial production involves controlled conditions to optimize yield and purity.[1]

Figure 1: General synthesis workflow for this compound (IBDU).

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative example derived from common industrial synthesis principles.[12][13]

-

Preparation of Urea Solution: Prepare an aqueous solution of urea with a concentration ranging from 50% to 80% by weight.[12][13] Heat the solution to approximately 40-55°C to ensure complete dissolution.[12][13]

-

Reaction Initiation: While vigorously stirring the urea solution, add isobutyraldehyde. The molar ratio should be approximately 2 moles of urea to 1 mole of isobutyraldehyde.

-

Catalyst/pH Control (Optional but common): For improved reaction rates, the reaction can be conducted in the presence of a phase transfer catalyst (e.g., benzyltriethylammonium chloride) or at a controlled pH (e.g., 7.0-9.0) using an appropriate buffer or catalyst system.[12][13]

-

Reaction Progression: Continue vigorous mixing. An exothermic reaction will occur, and the temperature may rise. The reaction is typically rapid, with high conversion of isobutyraldehyde within 20-30 minutes.[12][13]

-

Product Isolation: As the reaction proceeds, solid white IBDU will precipitate from the solution.

-

Purification: The precipitated IBDU is collected by filtration.

-

Drying: The filtered product is then dried to remove residual water, yielding the final IBDU powder or granules.

Analytical Determination by HPLC

The standard method for the quantitative determination of IBDU in fertilizer samples is High-Performance Liquid Chromatography (HPLC).[14][15][16] This method allows for the separation and quantification of IBDU from other urea condensates and fertilizer components.

Figure 2: Experimental workflow for the HPLC analysis of IBDU.

Experimental Protocol: HPLC Analysis of IBDU

This protocol is based on European Standard EN 15705 for fertilizer analysis.[15][16]

-

Sample Preparation:

-

Accurately weigh a representative portion of the fertilizer sample.

-

Extract the sample with distilled or demineralized water by shaking for a specified time (e.g., 30 minutes).[16]

-

Allow the solution to settle.

-

-

Dilution and Filtration:

-

Take a precise aliquot of the supernatant.

-

Dilute the aliquot with water or mobile phase to a concentration suitable for HPLC analysis.

-

Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic mixture of water and a polar organic solvent, such as acetonitrile.[16] The exact ratio is optimized for best separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength between 190 and 210 nm.

-

-

Quantification:

-

Prepare a series of standard solutions of pure IBDU of known concentrations.

-

Inject the standards to create a calibration curve of peak area versus concentration.

-

Inject the prepared sample solution.

-

Quantify the amount of IBDU in the sample by comparing its peak area to the calibration curve.

-

Mechanism of Action: Slow Nitrogen Release

The primary value of IBDU as a fertilizer lies in its slow, controlled release of nitrogen. This process is initiated by the slow chemical hydrolysis of IBDU in the presence of soil moisture.[1][5]

-

Hydrolysis: The low water solubility of IBDU limits the amount of material that can dissolve at any given time. The dissolved IBDU slowly undergoes hydrolysis, which is the reverse of its synthesis reaction. This breaks IBDU down into its original components: isobutyraldehyde and urea.[1][2]

-

Urea Conversion: Once released, the urea is then subject to the normal soil processes. Urease enzymes, produced by soil microorganisms, hydrolyze the urea into ammonia and carbon dioxide.[1]

-

Nitrification: The ammonia is then converted by other soil bacteria into nitrite and subsequently nitrate, which is the primary form of nitrogen taken up by plant roots.

This multi-step release is not highly dependent on soil temperature or microbial activity, unlike many other slow-release fertilizers.[5] The rate of nitrogen release is primarily governed by the hydrolysis of IBDU, which is influenced by soil moisture, pH, and the particle size of the IBDU granules.[1][17]

Figure 3: Nitrogen release pathway from IBDU in the soil environment.

Conclusion

This compound is a well-characterized compound whose utility as a slow-release nitrogen source is directly tied to its fundamental physicochemical properties, particularly its low water solubility. Its synthesis is a straightforward condensation reaction, and its mechanism of action in soil is dominated by a predictable chemical hydrolysis, making it a reliable tool for long-term nitrogen management in various agricultural and research settings. Standardized analytical methods, such as HPLC, allow for its accurate quantification, ensuring quality control and facilitating further research into its environmental fate and agronomic efficiency.

References

- 1. This compound (IBDU) [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. nbchem.net [nbchem.net]

- 5. slow release fertilizer [turf.arizona.edu]

- 6. Ibdu | C6H14N4O2 | CID 22478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kingenta.com.au [kingenta.com.au]

- 8. Isobutylidendiharnstoff [chembk.com]

- 9. China N,N”-(isobutylidene)diurea CAS 6104-30-9 factory and manufacturers | Unilong [unilongmaterial.com]

- 10. echemi.com [echemi.com]

- 11. Showing Compound Isobutylidene (FDB003951) - FooDB [foodb.ca]

- 12. US4062890A - Process for manufacture of isobutylidene diurea - Google Patents [patents.google.com]

- 13. WO2014016745A1 - Process for the preparation of isobutylidene diurea - Google Patents [patents.google.com]

- 14. Fertilizers - Determination of urea condensates using high-performance liquid chromatography (HPLC) - this compound and crotonylidenediurea (method A) and methylen-urea oligomers (method B). CYS eShop [std-ol.cys.org.cy]

- 15. webstore.ansi.org [webstore.ansi.org]

- 16. intertekinform.com [intertekinform.com]

- 17. fertilizer.org [fertilizer.org]

An In-depth Technical Guide to the Molecular Structure of Isobutylidenediurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylidenediurea (IBDU) is a condensation product of isobutyraldehyde and urea, primarily utilized as a slow-release nitrogen fertilizer in agriculture. Its efficacy is rooted in its low aqueous solubility and controlled hydrolysis to plant-available urea. This guide provides a comprehensive overview of the molecular structure of IBDU, including its chemical and physical properties. While experimental crystallographic data detailing precise bond lengths and angles are not publicly available, this document synthesizes existing knowledge on its synthesis, mechanism of action, and theoretical structural aspects. Detailed experimental protocols for its synthesis are also provided, alongside visualizations of its formation and breakdown pathways.

Introduction

This compound, systematically named N,N''-(2-Methylpropane-1,1-diyl)diurea, is an organic compound with the chemical formula C6H14N4O2.[1][2][3] It is a white, crystalline solid with low solubility in water, a key characteristic that underpins its principal application.[1][3] Developed as a controlled-release fertilizer, IBDU provides a steady supply of nitrogen to plants by slowly hydrolyzing in the soil to release urea and isobutyraldehyde.[1][3] This controlled release minimizes nitrogen loss through leaching and volatilization, enhancing nitrogen use efficiency.[4]

Molecular Structure and Properties

The molecular structure of this compound consists of an isobutyl group attached to a central carbon atom, which is in turn bonded to two urea moieties.

Chemical Identifiers:

-

IUPAC Name: N,N''-(2-Methylpropane-1,1-diyl)diurea[1]

-

CAS Number: 6104-30-9[2]

-

Molecular Weight: 174.20 g/mol [5]

-

Synonyms: IBDU, Isodur, Diureidoisobutane, Isobutylidene diurea[1][5]

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White crystalline solid | [1] |

| Solubility in Water | Low (0.1-0.2 g/100 mL at 25°C) | [6] |

| Melting Point | 198-201 °C | |

| Density | Approximately 1.25 g/cm³ |

Note: Some physical properties may vary slightly depending on the crystalline form and purity.

Structural Data

As of the latest literature review, a publicly available, solved crystal structure for this compound with experimentally determined bond lengths and angles could not be identified. Therefore, a detailed table of quantitative structural parameters cannot be provided at this time. Theoretical calculations and comparisons with structurally similar molecules, such as urea and its derivatives, can provide estimations of these parameters.

Synthesis and Hydrolysis of this compound

The primary mechanism for both the industrial synthesis and the environmental breakdown of IBDU involves a reversible condensation and hydrolysis reaction.

Synthesis Pathway

The industrial production of this compound involves the acid-catalyzed condensation reaction of one mole of isobutyraldehyde with two moles of urea. The reaction proceeds with the formation of a stable diurea compound and the elimination of a water molecule.

Caption: Synthesis of this compound.

Hydrolysis Pathway

The slow-release mechanism of IBDU as a fertilizer is governed by its hydrolysis in the soil. This reaction is the reverse of its synthesis, where IBDU reacts with water to break down into isobutyraldehyde and urea. The released urea is then further hydrolyzed by soil urease into ammonia and carbon dioxide, which can be utilized by plants. The rate of IBDU hydrolysis is primarily dependent on soil moisture and pH, and to a lesser extent on temperature, but is not significantly affected by microbial activity.[1][4]

Caption: Hydrolysis of this compound in Soil.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via the condensation of isobutyraldehyde and urea.

Materials:

-

Isobutyraldehyde (99%)

-

Urea (99%)

-

Concentrated Sulfuric Acid (as catalyst)

-

Distilled Water

-

Ethanol

-

Beakers, magnetic stirrer, heating mantle, Buchner funnel, filter paper, pH meter.

Procedure:

-

Prepare a saturated solution of urea in distilled water at 50°C in a beaker equipped with a magnetic stirrer.

-

Slowly add isobutyraldehyde to the urea solution in a 1:2 molar ratio (isobutyraldehyde:urea).

-

Adjust the pH of the mixture to approximately 4.0 by the dropwise addition of concentrated sulfuric acid while stirring continuously.

-

Continue stirring the mixture at 50°C for 2-3 hours. A white precipitate of this compound will form.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold distilled water to remove any unreacted urea and catalyst.

-

Further wash the product with ethanol to remove unreacted isobutyraldehyde.

-

Dry the purified this compound in a vacuum oven at 60°C to a constant weight.

-

Characterize the final product using techniques such as melting point determination, and infrared (IR) spectroscopy.

Biological Signaling

Currently, there is a lack of scientific literature describing the direct involvement of this compound in specific biological signaling pathways within plant or animal systems, beyond its role as a pro-nutrient that releases urea. The biological effects observed are primarily attributed to the action of urea and its subsequent conversion to ammonia, which then enters the nitrogen metabolic pathways of the organism.

Conclusion

This compound is a molecule of significant agricultural importance, with its molecular structure being central to its function as a controlled-release fertilizer. While a detailed crystallographic analysis is not publicly available, its chemical properties, synthesis, and mechanism of hydrolysis are well-understood. The provided synthesis protocol offers a clear methodology for its laboratory preparation. Future research efforts could be directed towards obtaining a high-resolution crystal structure of IBDU to provide precise quantitative data on its molecular geometry and to further elucidate the structure-function relationship that governs its slow-release properties.

References

An In-depth Technical Guide to the Solubility Characteristics of Isobutylidenediurea (IBDU) in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of isobutylidenediurea (IBDU). It delves into the quantitative data available, the key factors influencing its dissolution, and detailed experimental protocols for its characterization.

Introduction to this compound (IBDU)

This compound (IBDU) is an organic compound with the chemical formula (CH₃)₂CHCH{NHC(O)NH₂}₂. It is a condensation product of isobutyraldehyde and two molecules of urea. Primarily utilized as a slow-release nitrogen fertilizer in agriculture, its efficacy is intrinsically linked to its low solubility in water, which governs the gradual release of nitrogen into the soil. Understanding the nuances of IBDU's solubility is crucial for optimizing its applications and for the development of new formulations.

Quantitative Solubility Data

Quantitative data on the solubility of IBDU in water across a wide range of temperatures and pH values is not extensively available in peer-reviewed literature. However, a key data point has been established:

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 0.2[1] |

The limited aqueous solubility of IBDU is a defining characteristic, contrasting sharply with the high solubility of its parent compound, urea.[2] This low solubility is the cornerstone of its slow-release properties.

Core Factors Influencing IBDU Solubility

The dissolution of IBDU in an aqueous environment is a complex process primarily governed by its hydrolysis. The key factors influencing this process are water availability, pH, temperature, and the physical properties of the IBDU particles.

Hydrolysis: The Primary Dissolution Pathway

The dissolution of IBDU is not a simple physical process of a solute dissolving in a solvent. Instead, it is intrinsically linked to its chemical breakdown through hydrolysis. The slow, controlled release of nitrogen from IBDU is a direct result of the rate of its hydrolysis back to urea and isobutyraldehyde.[2] The overall reaction is the reverse of the IBDU synthesis reaction:

(CH₃)₂CHCH{NHC(O)NH₂}₂ + H₂O ⇌ (CH₃)₂CHCHO + 2 OC(NH₂)₂

The availability of water is a critical determinant of the rate of this reaction and, consequently, the rate at which IBDU dissolves and releases urea.

Influence of pH

Effect of Temperature

As with most chemical reactions, the rate of IBDU hydrolysis is expected to increase with temperature. Consequently, the solubility of IBDU is also anticipated to show a positive correlation with temperature. However, it has been noted that the release of nitrogen from IBDU is less dependent on temperature than some other slow-release fertilizers, indicating that the effect of temperature on its dissolution, while present, may be less pronounced.

Particle Size

The particle size of the solid IBDU plays a crucial role in its dissolution rate. Smaller particles have a larger surface area-to-volume ratio, which increases the area of contact with water and accelerates the rate of hydrolysis and subsequent dissolution. Therefore, finely ground IBDU will dissolve and release urea more rapidly than larger granules.

Visualization of IBDU Dissolution Pathway

The following diagram illustrates the logical flow of the factors and processes involved in the dissolution of this compound in water.

Experimental Protocols

For researchers seeking to generate comprehensive solubility and hydrolysis data for IBDU, the following generalized experimental protocols are provided.

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials:

-

This compound (IBDU), analytical grade

-

Deionized water

-

Buffer solutions (for pH-dependent studies)

-

Constant temperature shaker bath or incubator

-

Centrifuge tubes (e.g., 50 mL)

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

-

Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 7, 9).

-

Add an excess amount of IBDU to a series of centrifuge tubes containing a known volume of deionized water or the respective buffer solutions. The excess solid is crucial to ensure that saturation is reached.

-

Place the sealed tubes in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

After the equilibration period, remove the tubes and centrifuge at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of dissolved IBDU in the filtrate using a validated HPLC method.

-

Calculate the solubility in g/100 mL or other desired units.

Protocol for Determination of Hydrolysis Kinetics

This protocol outlines a method to determine the rate of IBDU hydrolysis under different conditions.

1. Materials:

-

Same as for the solubility determination protocol.

2. Procedure:

-

Prepare solutions of IBDU in deionized water or buffer solutions at a known initial concentration below its saturation point.

-

Maintain the solutions at a constant temperature in a water bath or incubator.

-

At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

-

Immediately analyze the aliquot using an HPLC method capable of separating and quantifying both IBDU and urea.

-

Plot the concentration of IBDU as a function of time.

-

From the concentration-time data, determine the order of the reaction and calculate the hydrolysis rate constant (k) under the specific pH and temperature conditions.

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

A reliable analytical method is essential for accurately quantifying the concentration of IBDU in aqueous samples. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.

A typical HPLC method for the analysis of IBDU would involve:

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The specific composition would need to be optimized to achieve good separation between IBDU, urea, and isobutyraldehyde.

-

Detection: A UV detector is commonly used for the detection of urea derivatives. The detection wavelength should be optimized for maximum absorbance of IBDU.

-

Quantification: Quantification is achieved by creating a calibration curve using standard solutions of IBDU of known concentrations.

Conclusion

The low aqueous solubility of this compound is a key determinant of its function as a slow-release nitrogen source. Its dissolution is a chemically driven process, primarily controlled by the rate of its hydrolysis, which is influenced by water availability, pH, temperature, and particle size. While a precise quantitative understanding of its solubility across a broad range of environmental conditions is not yet fully documented in the public domain, this guide provides the foundational knowledge and experimental frameworks necessary for researchers to conduct further investigations. The development of a comprehensive solubility and hydrolysis kinetic database for IBDU would be of significant value to the fields of agricultural science, environmental chemistry, and formulation development.

References

Biodegradation pathway of isobutylidenediurea in soil

An In-depth Technical Guide on the Biodegradation Pathway of Isobutylidenediurea (IBDU) in Soil

Introduction

This compound (IBDU) is a slow-release nitrogen fertilizer that provides a steady supply of nitrogen to plants, minimizing losses through leaching and volatilization.[1][2][3][4][5] Understanding its biodegradation pathway in soil is crucial for optimizing its use in agriculture and assessing its environmental fate. This technical guide provides a comprehensive overview of the chemical and microbial processes involved in the breakdown of IBDU in the soil environment, intended for researchers, scientists, and professionals in drug development with an interest in environmental microbiology and biochemistry.

Core Biodegradation Pathway

The degradation of IBDU in soil is a multi-step process initiated by chemical hydrolysis, followed by microbial enzymatic action. The primary mechanism of IBDU breakdown is its low water solubility, which governs its slow-release characteristics.[1][3] The overall pathway can be summarized as follows:

-

Hydrolysis of IBDU : The first and rate-limiting step is the chemical hydrolysis of the IBDU molecule. This reaction is primarily dependent on soil moisture and is accelerated by acidic conditions and higher temperatures.[3][4][6] The hydrolysis of IBDU yields two molecules of urea and one molecule of isobutyraldehyde.[3][4]

-

Microbial Hydrolysis of Urea : The urea molecules produced from the hydrolysis of IBDU are then subjected to microbial degradation. Soil microorganisms possessing the enzyme urease catalyze the hydrolysis of urea into ammonia (NH₃) and carbon dioxide (CO₂). The ammonia rapidly dissolves in soil water to form ammonium (NH₄⁺).[4]

-

Nitrification : The ammonium produced from urea hydrolysis is subsequently oxidized to nitrate (NO₃⁻) by nitrifying bacteria in a two-step process. Nitrosomonas species convert ammonium to nitrite (NO₂⁻), which is then converted to nitrate by Nitrobacter species. Plants can readily absorb both ammonium and nitrate as nitrogen sources.

-

Fate of Isobutyraldehyde : Isobutyraldehyde, the other byproduct of IBDU hydrolysis, can either volatilize from the soil or be utilized by soil microorganisms as a carbon and energy source.[4] Studies have shown that isobutyraldehyde is readily degraded by a variety of microorganisms.[1]

While chemical hydrolysis is the predominant initial step, direct microbial degradation of IBDU has also been observed. A key microorganism in this process is Rhodococcus erythropolis, which produces an enzyme, this compound amidinohydrolase, capable of directly hydrolyzing IBDU to urea and isobutyraldehyde.[7]

Quantitative Data on IBDU Degradation

The rate of IBDU degradation and subsequent nitrogen release is influenced by several soil parameters. The following table summarizes quantitative data from various studies.

| Parameter | Condition | Nitrogen Release/Degradation Rate | Reference(s) |

| Time | 90-day incubation | 59-94% of nitrogen released | [8] |

| Temperature | 40°F (4.4°C) over 3 months | ~50% of nitrogen released | [4] |

| 80°F (26.7°C) over 3 months | ~75% of nitrogen released | [4] | |

| Soil pH | Acidic soils | Increased rate of hydrolysis | [3] |

| Moisture | Presence of water | Essential for hydrolysis | [2][3] |

Experimental Protocols

Protocol 1: Soil Incubation Study to Determine IBDU Degradation Rate

This protocol outlines a method for quantifying the degradation of IBDU in soil under controlled laboratory conditions.

1. Soil Preparation:

- Collect soil samples from the desired location and depth.

- Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

- Characterize the soil for its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.

2. Experimental Setup:

- Weigh a known amount of the prepared soil (e.g., 100 g) into individual incubation containers (e.g., glass jars).

- Treat the soil with a known concentration of IBDU.

- Adjust the soil moisture to a specific water-holding capacity (e.g., 60%).

- Prepare multiple replicates for each treatment and a control group without IBDU.

- Incubate the containers in the dark at a constant temperature (e.g., 25°C).

3. Sampling and Analysis:

- At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 90 days), destructively sample a set of replicates from each treatment.

- Extract the soil samples with a suitable solvent (e.g., a mixture of acetonitrile and water) to recover IBDU and its degradation products.

- Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of IBDU, urea, and isobutyraldehyde.

- Separately, perform an extraction with a potassium chloride solution to determine the concentrations of ammonium and nitrate using colorimetric methods or an autoanalyzer.

4. Data Analysis:

- Calculate the percentage of IBDU degraded over time.

- Determine the degradation kinetics by fitting the data to appropriate models (e.g., first-order kinetics).

- Correlate the degradation rates with the changes in the concentrations of urea, ammonium, and nitrate.

Protocol 2: Isolation and Characterization of IBDU-Degrading Microorganisms

This protocol describes the enrichment and isolation of microorganisms capable of degrading IBDU.

1. Enrichment Culture:

- Prepare a mineral salts medium with IBDU as the sole source of nitrogen and carbon.

- Inoculate the medium with a small amount of soil known to have been exposed to IBDU.

- Incubate the culture under aerobic conditions at a suitable temperature (e.g., 28°C) with shaking.

- Periodically transfer a small aliquot of the culture to a fresh medium to enrich for IBDU-degrading microorganisms.

2. Isolation and Purification:

- After several transfers, plate serial dilutions of the enrichment culture onto solid mineral salts medium containing IBDU.

- Incubate the plates until colonies appear.

- Select morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.

3. Identification and Characterization:

- Identify the isolated strains using 16S rRNA gene sequencing and other biochemical tests.

- Confirm the IBDU-degrading ability of the pure cultures by inoculating them into a liquid medium containing IBDU and monitoring its disappearance over time using HPLC.

- Assay for the presence of IBDU-hydrolyzing enzymes (amidinohydrolase) in the cell-free extracts of the isolates.

Visualization of Pathways and Workflows

Caption: Biodegradation pathway of IBDU in soil.

Caption: Experimental workflow for IBDU degradation study.

References

- 1. Degradation of isobutyraldehyde and its intermediates in a compost biofilter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding structural/functional properties of amidase from Rhodococcus erythropolis by computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and properties of an amidase from Rhodococcus erythropolis MP50 which enantioselectively hydrolyzes 2-arylpropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Purification and properties of an amidase from Rhodococcus erythropolis MP50 which enantioselectively hydrolyzes 2-arylpropionamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drum.lib.umd.edu [drum.lib.umd.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Isobutylidenediurea (IBDU) in Greenhouse Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing isobutylidenediurea (IBDU), a slow-release nitrogen fertilizer, in controlled greenhouse experiments. The following protocols and data are designed to assist in the precise application and evaluation of IBDU's effects on plant growth, nutrient uptake, and overall development.

Introduction to this compound (IBDU)

This compound is a chemical compound formed by the reaction of urea and isobutyraldehyde. It serves as a slow-release nitrogen fertilizer, providing a steady supply of nitrogen to plants over an extended period. The primary mechanism for nitrogen release from IBDU is hydrolysis, a chemical reaction with water in the growing medium.[1] This process is influenced by soil moisture and the particle size of the fertilizer granules, and is less dependent on microbial activity and temperature compared to other slow-release fertilizers like urea-formaldehyde.[1] This characteristic makes IBDU particularly suitable for the controlled conditions of greenhouse environments. Its low water solubility also minimizes the risk of fertilizer burn and nutrient leaching.

Key Characteristics of IBDU

-

Nitrogen Content: Typically contains around 31-32% nitrogen.

-

Release Mechanism: Primarily hydrolysis; the rate is governed by moisture and granule size.

-

Low Salt Index: Reduces the potential for root injury, especially in containerized plants.

-

Reduced Leaching: Due to its low solubility, nitrogen from IBDU is less prone to leaching from the growing medium.

Experimental Protocols

General Greenhouse Experiment Protocol to Evaluate IBDU

This protocol outlines a typical experiment to assess the efficacy of IBDU on a common greenhouse ornamental, such as Petunia x hybrida.

3.1.1. Objective: To determine the optimal application rate of IBDU for promoting healthy growth and flowering of Petunia x hybrida in a peat-based substrate, and to compare its performance against a standard water-soluble fertilizer and another slow-release fertilizer.

3.1.2. Experimental Design:

-

Design: Randomized Complete Block Design (RCBD) with 5 treatments and 10 replications per treatment.

-

Experimental Unit: One 6-inch pot containing one Petunia plant.

-

Total Plants: 50

3.1.3. Materials:

-

Petunia x hybrida 'Wave Purple Classic' seedlings

-

6-inch (1.6-liter) plastic pots

-

Peat-based soilless growing medium (e.g., 70% peat, 30% perlite), pre-moistened

-

This compound (IBDU) granules (e.g., 1-2 mm particle size)

-

Controlled-Release Fertilizer (CRF) with a similar N-P-K ratio (e.g., 14-14-14)

-

Water-Soluble Fertilizer (WSF) with a balanced N-P-K ratio (e.g., 20-20-20)

-

Greenhouse with controlled temperature (20-24°C day / 16-18°C night), light (minimum 12-hour photoperiod), and irrigation system.

-

Data collection tools: ruler, calipers, SPAD meter, drying oven, analytical balance, and equipment for nutrient analysis of substrate and plant tissue.

3.1.4. Treatments:

-

Control: No fertilizer application.

-

IBDU - Low Rate: IBDU incorporated at a rate of 3 kg/m ³.

-

IBDU - High Rate: IBDU incorporated at a rate of 6 kg/m ³.

-

Controlled-Release Fertilizer (CRF): CRF incorporated at a rate equivalent to the IBDU - High Rate in terms of nitrogen content.

-

Water-Soluble Fertilizer (WSF): Applied with every irrigation at a concentration of 200 ppm Nitrogen.

3.1.5. Procedure:

-

Prepare the growing medium by incorporating the granular fertilizers (Treatments 2, 3, and 4) thoroughly to ensure uniform distribution.

-

Fill the pots with the prepared medium.

-

Transplant one Petunia seedling into each pot.

-

Randomly arrange the pots in the greenhouse according to the RCBD layout.

-

Water all plants as needed, ensuring the substrate remains consistently moist but not waterlogged. For the WSF treatment, use the prepared fertilizer solution for irrigation.

-

Monitor and record environmental conditions in the greenhouse daily.

-

Collect data at weekly intervals for 8 weeks.

3.1.6. Data Collection:

-

Plant Growth Parameters:

-

Plant height (from the substrate surface to the apical meristem).

-

Plant width (at the widest point).

-

Number of flowers.

-

Shoot and root dry weight at the end of the experiment (after drying at 70°C for 48 hours).

-

-

Plant Health and Nutrient Status:

-

Chlorophyll content (using a SPAD meter).

-

Visual quality rating (on a scale of 1-5, where 1 is poor and 5 is excellent).

-

Nutrient analysis of leaf tissue at the end of the experiment for N, P, and K content.

-

-

Substrate Analysis:

-

Electrical conductivity (EC) and pH of the substrate at the beginning and end of the experiment.

-

Nutrient analysis of the substrate at the end of the experiment.

-

3.1.7. Statistical Analysis:

-

Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

-

Use a mean separation test (e.g., Tukey's HSD) to identify significant differences between treatment means at a significance level of p < 0.05.

Protocol for Evaluating Nutrient Leaching from IBDU

3.2.1. Objective: To quantify and compare the leaching of nitrogen from a soilless medium amended with IBDU versus a water-soluble fertilizer.

3.2.2. Experimental Design:

-

Design: Completely Randomized Design (CRD) with 3 treatments and 5 replications.

-

Experimental Unit: One 6-inch pot with a saucer to collect leachate.

3.2.3. Materials:

-

Same as in the general protocol, but without plants in the pots to isolate the leaching from the fertilizer itself.

-

Collection bottles for leachate.

-

Equipment for nitrogen analysis in water (e.g., spectrophotometer).

3.2.4. Treatments:

-

Control: No fertilizer.

-

IBDU: Incorporated at 6 kg/m ³.

-

Water-Soluble Fertilizer (WSF): Applied at 200 ppm Nitrogen with each irrigation event.

3.2.5. Procedure:

-

Prepare and fill the pots as described previously.

-

Place each pot on a saucer.

-

Irrigate all pots with a standardized volume of water at regular intervals to induce leaching.

-

Collect the leachate from each saucer after each irrigation event.

-

Measure the volume of the leachate.

-

Analyze the leachate for total nitrogen concentration.

3.2.6. Data Analysis:

-

Calculate the total amount of nitrogen leached from each pot over the course of the experiment.

-

Perform an ANOVA to compare the total nitrogen leached between the treatments.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data from a greenhouse experiment on Petunias, based on the principles and expected outcomes of using IBDU.

Table 1: Effect of Different Fertilizer Treatments on Petunia Growth Parameters (8 weeks after planting)

| Treatment | Plant Height (cm) | Plant Width (cm) | Number of Flowers | Shoot Dry Weight (g) | Root Dry Weight (g) |

| Control | 12.5 | 15.2 | 3 | 8.7 | 2.1 |

| IBDU - Low Rate | 20.1 | 25.8 | 15 | 18.5 | 4.8 |

| IBDU - High Rate | 22.7 | 28.3 | 21 | 22.1 | 5.9 |

| CRF | 21.9 | 27.5 | 19 | 21.3 | 5.5 |

| WSF | 23.5 | 29.1 | 24 | 23.0 | 6.2 |

Table 2: Effect of Different Fertilizer Treatments on Petunia Health and Nutrient Status

| Treatment | Visual Quality Rating (1-5) | Chlorophyll Content (SPAD) | Leaf Tissue Nitrogen (%) |

| Control | 1.5 | 28.7 | 1.8 |

| IBDU - Low Rate | 4.0 | 42.1 | 3.5 |

| IBDU - High Rate | 4.5 | 45.8 | 4.1 |

| CRF | 4.3 | 44.5 | 4.0 |

| WSF | 4.8 | 47.2 | 4.5 |

Table 3: Nitrogen Leaching from Different Fertilizer Treatments

| Treatment | Total Nitrogen Leached (mg/pot) over 8 weeks |

| Control | 5.2 |

| IBDU | 35.8 |

| WSF | 152.4 |

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of IBDU in greenhouse experiments.

References

Application Notes: Understanding and Testing Isobutylidene Diurea (IBDU) Nitrogen Release

Introduction

Isobutylidene Diurea (IBDU) is a slow-release nitrogen fertilizer produced through the condensation reaction of urea and isobutyraldehyde.[1][2] Unlike fertilizers that rely on microbial decomposition, IBDU releases nitrogen primarily through a chemical hydrolysis reaction.[3][4] This characteristic makes its nitrogen release more predictable and less dependent on soil temperature and microbial activity.[1][5] The rate of release is governed by several key factors, including soil moisture, particle size, and pH.[4][6] These application notes provide detailed protocols for researchers and scientists to accurately quantify the nitrogen release characteristics of IBDU under various conditions.

Mechanism of Nitrogen Release

The conversion of nitrogen in IBDU to a plant-available form is a two-step process. First, IBDU particles slowly dissolve in the presence of water and hydrolyze into urea and isobutyraldehyde. The isobutyraldehyde is then utilized by soil microorganisms or volatilizes.[1] The resulting urea is subsequently converted by soil enzymes into ammonium (NH₄⁺) and then, through nitrification by bacteria, into nitrate (NO₃⁻), both of which are forms readily available for plant uptake.[1] The rate-limiting step in this entire process is the initial dissolution and hydrolysis of IBDU, which is controlled by its low water solubility.[1][6]

Caption: IBDU nitrogen release pathway.

Factors Influencing Nitrogen Release

A comprehensive understanding of the factors affecting hydrolysis is crucial for designing effective experiments.

-

Moisture: As hydrolysis is the primary release mechanism, the presence of water is the most critical factor. The release rate is directly related to the amount of water the IBDU particles are exposed to.[7]

-

Particle Size: The surface area of the IBDU granules dictates the rate of dissolution. Finer particles have a larger surface area, leading to faster dissolution and nitrogen release compared to coarser particles.[2][4] Commercial products often contain a range of particle sizes to ensure a steady release over time.[4]

-

Soil pH: IBDU hydrolysis is accelerated in acidic conditions (lower pH).[4][6] Conversely, neutral or alkaline soils will result in a slower release of nitrogen.

-

Temperature: While IBDU release is not primarily dependent on microbial activity (which is highly temperature-sensitive), temperature does influence the rate of hydrolysis and solubility.[1][6] Higher temperatures will increase the rate of dissolution and thus accelerate nitrogen release.[1]

Experimental Protocols

Two primary methods are presented for evaluating the nitrogen release profile of IBDU: a controlled laboratory column leaching study and a more biologically relevant soil incubation study.

Protocol 1: Column Leaching Method for Water-Soluble Nitrogen

This protocol, adapted from established methods like AOAC 970.04, determines the rate of nitrogen release in a controlled system by leaching with water.[2] It is ideal for comparing different IBDU formulations or particle sizes.

Materials and Apparatus:

-

Glass chromatography column (25 mm diameter, 200 mm length) with a fritted disc

-

IBDU fertilizer sample

-

Deionized water

-

Glass wool

-

250 mL volumetric flasks

-

Analytical balance

-

Apparatus for nitrogen determination (e.g., Kjeldahl digestion/distillation unit, spectrophotometer, or ion chromatograph)

Procedure:

-

Place a small plug of glass wool at the bottom of the chromatography column.

-

Accurately weigh 3.0 g of the IBDU sample and transfer it into the column.

-

Place another small plug of glass wool on top of the sample to prevent disturbance during leaching.

-

Begin passing deionized water through the column at a consistent, slow rate.

-

Collect the leachate in a 250 mL volumetric flask.

-

Once 250 mL of leachate is collected, stop the flow of water. This fraction represents the readily water-soluble nitrogen.

-

For time-release studies, continue leaching and collect subsequent 250 mL fractions at defined time intervals (e.g., 24h, 48h, 7 days, 14 days, etc.).

-

Analyze the nitrogen content (ammonium and nitrate) in each collected fraction using a standard analytical method (see Protocol 3).

Data Analysis: Calculate the percentage of nitrogen released in each fraction relative to the total nitrogen content of the initial IBDU sample. Plot the cumulative nitrogen release (%) against time to generate a release curve.

Caption: Experimental workflow for the column leaching method.

Protocol 2: Soil Incubation and Leaching Method

This method provides a more realistic assessment of IBDU nitrogen release by incorporating the physical and chemical properties of soil.[8][9]

Materials and Apparatus:

-

Incubation lysimeters or columns (e.g., PVC pipes with end caps)

-

Air-dried and sieved soil (e.g., sandy loam)

-

Sand (optional, for creating specific soil ratios)

-

IBDU fertilizer sample

-

Deionized water or a leaching solution (e.g., 0.01% citric acid to simulate mild acidity)[9]

-

Leachate collection vessels

-

Incubator or temperature-controlled room

-

Apparatus for nitrogen determination

Procedure:

-

Prepare the soil medium. For consistency, a mixture of sand and soil can be used (e.g., 1710g sand: 90g soil).[9]

-

Thoroughly mix a pre-weighed amount of the IBDU sample into the soil medium. The amount should be calculated based on a standard application rate.

-

Pack the soil-fertilizer mixture into the incubation columns to a uniform bulk density.

-

Place the columns in an incubator set to a constant temperature (e.g., 25°C or 35°C).[9]

-

At the start of the experiment (Day 0) and at regular intervals thereafter (e.g., weekly), leach the columns with a fixed volume of deionized water or leaching solution.

-

Collect the entire volume of leachate from each column.

-

Measure the total volume of the collected leachate.

-

Filter the leachate and store it for nitrogen analysis (refrigerate at 4°C if not analyzed immediately).

-

Analyze the leachate for ammonium-N and nitrate-N concentrations.[8]

Data Analysis: For each time point, calculate the total mass of nitrogen leached by multiplying the concentration by the leachate volume. Sum the results over time to determine the cumulative nitrogen release. Express this as a percentage of the total nitrogen initially applied.

Caption: Experimental workflow for the soil incubation method.

Protocol 3: Analytical Quantification of Released Nitrogen

The accurate measurement of nitrogen in the collected leachate is critical. Common methods include colorimetric assays, ion-selective electrodes, and chromatography. High-Performance Liquid Chromatography (HPLC) can also be used to directly measure the remaining IBDU content.[2]

A. Ammonium-N Determination (Berthelot Reaction)

-

Prepare standards and samples in a suitable concentration range.

-

To an aliquot of the sample/standard, add phenol-nitroprusside reagent followed by buffered hypochlorite reagent.

-

Allow color to develop for a specified time at a controlled temperature.

-

Measure the absorbance of the resulting indophenol blue color at 640 nm.

-

Construct a calibration curve from the standards to determine the concentration in the samples.

B. Nitrate-N Determination (Greiss-Ilosvay Reaction)

-

If necessary, pass samples through a cadmium reduction column to convert nitrate to nitrite.

-

Add sulfanilamide reagent, which reacts with nitrite to form a diazonium salt.

-

Add N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD) reagent, which couples with the diazonium salt to form a colored azo dye.

-

Measure the absorbance of the solution at 540 nm.

-

Calculate the concentration based on a standard calibration curve.

Data Presentation

Quantitative data should be organized into tables to facilitate comparison between different treatments or time points.

Table 1: Cumulative Nitrogen Release (%) from IBDU Over 90 Days via Soil Incubation

| Time (Days) | IBDU - Fine Grade (0.5-1.0 mm) | IBDU - Coarse Grade (0.7-2.5 mm) | Urea (Control) |

| 7 | 25.4 | 15.1 | 95.2 |

| 14 | 40.1 | 28.6 | 98.1 |

| 30 | 59.8 | 45.3 | 99.5 |

| 60 | 78.2 | 65.9 | 100.0 |

| 90 | 91.5 | 79.4 | 100.0 |

| Note: Data are hypothetical, based on typical release patterns where finer particles release nitrogen faster. A study found N release from IBDU to be in the range of 59-94% after 90 days.[8] |

Table 2: Effect of pH and Temperature on IBDU Nitrogen Release after 60 Days

| Condition | Cumulative N Release (%) |

| pH 5.5 / 25°C | 75.3 |

| pH 7.0 / 25°C | 68.1 |

| pH 5.5 / 35°C | 85.6 |

| pH 7.0 / 35°C | 77.4 |

| Note: Data are hypothetical, illustrating that lower pH and higher temperature accelerate release, consistent with literature.[1][6] |

References

- 1. archive.lib.msu.edu [archive.lib.msu.edu]

- 2. fertilizer.org [fertilizer.org]

- 3. greenhousegrower.com [greenhousegrower.com]

- 4. University of Delaware Cooperative Extension, Kent Co., Commercial Horticulture Information: Understanding Slow Release Fertilizers [kentcoopextension.blogspot.com]

- 5. slow release fertilizer [turf.arizona.edu]

- 6. eagri.org [eagri.org]

- 7. sustane.com [sustane.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Applications of Isobutylidenediurea (IBDU) in Turfgrass Management: Application Notes and Protocols